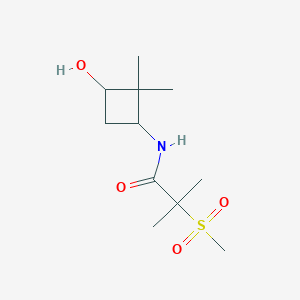
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide, also known as JNJ-38431055, is a novel compound that has been developed for its potential use in the treatment of various diseases. This compound has been the subject of extensive research in recent years due to its unique chemical structure and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction in inflammation and tumor growth, as well as improvements in glucose metabolism and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in inflammatory cytokine levels, inhibition of tumor cell proliferation, and improvements in glucose metabolism and insulin sensitivity. The compound has also been shown to have a positive effect on cardiovascular function, including a reduction in blood pressure and improvements in endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide has several advantages in laboratory experiments, including its high potency and specificity for its target proteins. However, the compound also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the research and development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide. One area of focus is the development of new formulations and delivery methods to improve the compound's bioavailability and pharmacokinetic properties. Another area of interest is the identification of new therapeutic indications for the compound, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide involves a multi-step process that starts with the reaction of 2-methylsulfonylpropanoyl chloride with 3-hydroxy-2,2-dimethylcyclobutanone to form the intermediate compound. This is followed by the reaction of the intermediate with N-methylpyrrolidine to produce the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies.
Propriétés
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2)7(6-8(10)13)12-9(14)11(3,4)17(5,15)16/h7-8,13H,6H2,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFNOVYBZGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C(C)(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
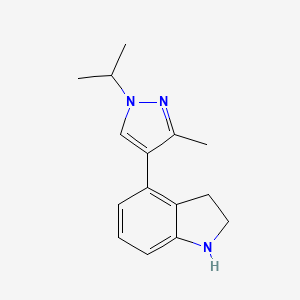
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
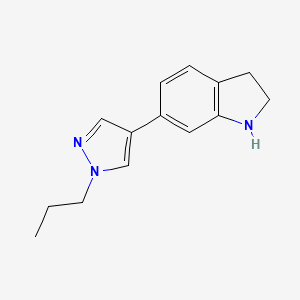


![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
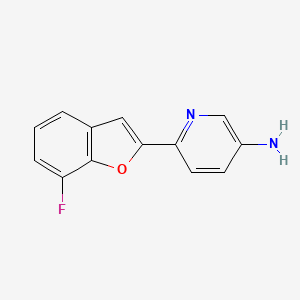
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
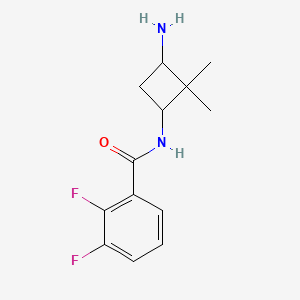
![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
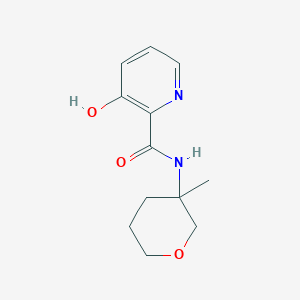

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
